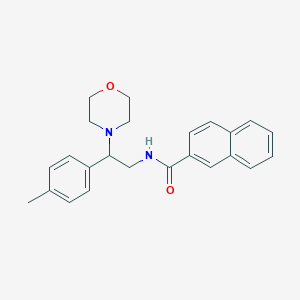

N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide, also known as MT-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been synthesized through a variety of methods, and has been shown to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Lysosome-Targeting Fluorescent Probes

Morpholine derivatives have been applied as targeting units for lysosomes. A study by Qian et al. (2019) introduced a novel turn-off fluorescence probe, ML-NAP-DPPEA, for the highly selective imaging of peroxynitrite (ONOO−) in living cells' lysosomes. This probe exhibited excellent properties like high selectivity, low cytotoxicity, and low detection limits, demonstrating its potential in studying the biological functions and pathological effects of ONOO− in subcellular structures (Qian et al., 2019).

Topical Drug Delivery

Research by Rautio et al. (2000) explored novel morpholinyl and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery as potential prodrugs of naproxen. These compounds showed promising results in enhancing skin permeation, indicating the potential of morpholine derivatives in improving topical drug delivery systems (Rautio et al., 2000).

Chemical Synthesis and Reactions

The study of nucleophilic reactions involving morpholine derivatives, as explored by Fei et al. (2001), revealed the synthesis of various ammonium salts through reactions with different bases, including morpholine. This research underscores the versatility of morpholine derivatives in synthesizing new chemical entities with potential applications in material science and pharmaceuticals (Fei et al., 2001).

Photophysical Properties and pH Probes

The photophysical properties of N-butyl-4-hydroxyl-1, 8-naphthalimide (BOH) and N-(morpholinoethyl)−4-hydroxy-1, 8-naphthalimide (MOH) were investigated by Qu et al. (2016). The study illustrated efficient intermolecular excited-state proton transfer reactions, showcasing the potential of these compounds as ratiometric pH probes and photoacids in various solvents (Qu et al., 2016).

Polymerization and Material Science

Research into the asymmetric polymerization of phenylmaleimide derivatives using chiral anionic initiators by Oishi et al. (2003) demonstrated the significant influence of N-substituents on the optical activity of polymers. This work highlights the application of morpholine derivatives in developing optically active materials with potential usage in advanced material sciences (Oishi et al., 2003).

Propriétés

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-18-6-8-20(9-7-18)23(26-12-14-28-15-13-26)17-25-24(27)22-11-10-19-4-2-3-5-21(19)16-22/h2-11,16,23H,12-15,17H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPSBTMDYCCKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)

![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)

![5-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2473246.png)

![1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2473250.png)